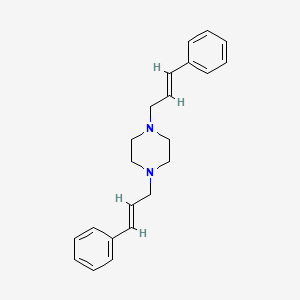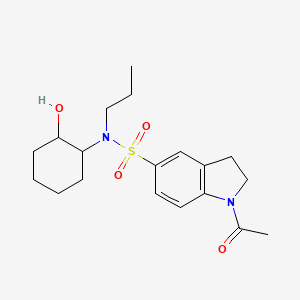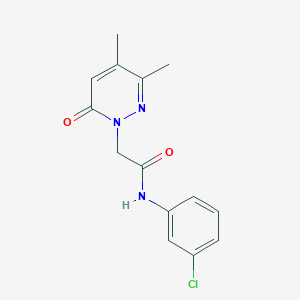![molecular formula C16H16N2O2 B5417925 3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5417925.png)
3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one, commonly known as HPPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPH is a synthetic organic molecule that belongs to the family of chalcones and possesses a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of HPPH is not fully understood, but it is believed to exert its anticancer effects by inducing oxidative stress, which leads to the activation of apoptotic pathways and the inhibition of cell proliferation. HPPH has also been shown to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer treatment.
Biochemical and physiological effects:
HPPH has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune response, and the induction of autophagy. HPPH has also been found to have antioxidant properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the main advantages of HPPH for lab experiments is its ease of synthesis, which makes it readily available for research purposes. HPPH also exhibits high stability and solubility in various solvents, which makes it easier to handle and store. However, one of the limitations of HPPH is its low bioavailability, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on HPPH. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability of HPPH and improve its therapeutic efficacy. Another area of research is the investigation of HPPH's potential use in combination with other anticancer agents to enhance its anticancer effects. Additionally, further studies are needed to elucidate the mechanism of action of HPPH and to identify potential targets for its therapeutic applications.
合成法
HPPH can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel condensation reaction, and the aldol condensation reaction. The most common method for synthesizing HPPH is the Claisen-Schmidt condensation reaction, which involves the reaction between 2-hydroxyacetophenone and 4-pyridinecarbaldehyde in the presence of a base catalyst.
科学的研究の応用
HPPH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. HPPH has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells.
特性
IUPAC Name |
(Z)-3-(2-hydroxyanilino)-1-pyridin-4-ylpent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-13(18-14-5-3-4-6-15(14)19)11-16(20)12-7-9-17-10-8-12/h3-11,18-19H,2H2,1H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCABXHFAIPMNR-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)C1=CC=NC=C1)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)C1=CC=NC=C1)/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5417858.png)
![8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417867.png)

![2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5417883.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5417887.png)
![5-[2-(allyloxy)benzylidene]-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417889.png)

![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5417898.png)
![3-methyl-7-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417903.png)
![2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5417907.png)


![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)